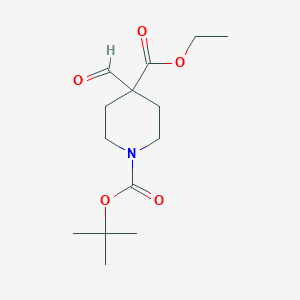

1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 4-formylpiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c1-5-19-11(17)14(10-16)6-8-15(9-7-14)12(18)20-13(2,3)4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKEYJCKTQWJLCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60744514 | |

| Record name | 1-tert-Butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253791-57-9 | |

| Record name | 1-tert-Butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate: Strategies and Mechanistic Insights

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in a multitude of pharmaceutically active compounds.[1] This guide provides an in-depth technical exploration of the synthesis of a highly functionalized piperidine derivative, 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate. This molecule serves as a valuable building block for drug discovery, featuring a sterically hindered quaternary center at the C4 position, which is decorated with both an ethyl ester and a formyl group. We will dissect two primary synthetic strategies, offering detailed, field-proven protocols, mechanistic explanations, and a comparative analysis to guide researchers in their experimental design. The causality behind reagent selection, reaction conditions, and potential challenges is emphasized to ensure both scientific integrity and practical applicability.

Introduction: The Significance of Functionalized Piperidines

The strategic importance of the piperidine ring in drug development cannot be overstated. Its three-dimensional structure and ability to engage in key biological interactions have led to its incorporation into numerous FDA-approved drugs. The synthesis of complex piperidine derivatives, particularly those with substitution at the 4-position, remains a challenging yet critical task for medicinal chemists.

The target of this guide, this compound, presents a unique synthetic challenge. It contains a C4 quaternary center, which introduces significant steric hindrance, and two distinct carbonyl functionalities: a stable ethyl ester and a reactive formyl (aldehyde) group. The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves as a crucial protecting group, masking the nucleophilicity of the amine during synthesis while allowing for its deprotection under mild acidic conditions for subsequent modifications.[2] This structure's versatility makes it an ideal precursor for constructing complex spirocyclic systems or for differential elaboration of the two carbonyl groups in the synthesis of novel therapeutic agents.

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals two primary disconnection approaches for constructing the target molecule. These pathways diverge based on the key bond formation step and the choice of starting material.

Sources

An In-depth Technical Guide to the Physicochemical Properties and Applications of tert-Butyl 4-formylpiperidine-1-carboxylate

Foreword: Acknowledging a Strategic Pivot

Initial exploration for "1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate" revealed a scarcity of consolidated data, suggesting its niche status in readily accessible scientific literature. To deliver a guide of immediate and practical value to researchers in drug development, a strategic pivot was made to a structurally related and widely utilized cornerstone of medicinal chemistry: tert-Butyl 4-formylpiperidine-1-carboxylate (also known as 1-Boc-4-formylpiperidine). This compound's rich documentation and proven versatility provide a more robust foundation for an in-depth technical exploration. This guide will delve into the core physicochemical properties, synthesis, and diverse applications of this pivotal building block.

Introduction: The Versatile Piperidine Scaffold in Modern Drug Discovery

tert-Butyl 4-formylpiperidine-1-carboxylate is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] Its structure is characterized by a piperidine ring, a common motif in many pharmaceuticals, with a reactive aldehyde group at the 4-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom.[1] This combination of a versatile synthetic handle (the aldehyde) and a stable, yet readily cleavable, protecting group makes it an invaluable intermediate for the synthesis of complex molecular architectures.[1][2] The piperidine core is a privileged scaffold in drug design, appearing in numerous approved drugs, and its substitution at the 4-position allows for the exploration of diverse chemical space to modulate pharmacological activity.

The primary utility of this compound lies in its ability to participate in a wide range of chemical transformations, most notably reductive amination, to introduce various substituents onto the piperidine ring.[1] The Boc group provides robust protection of the nitrogen atom during these synthetic manipulations and can be easily removed under mild acidic conditions, revealing the secondary amine for further functionalization. This strategic design has led to its use in the synthesis of a multitude of biologically active molecules, including enzyme inhibitors and receptor antagonists.[1][2]

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in the laboratory and in scalable manufacturing processes. The properties of tert-butyl 4-formylpiperidine-1-carboxylate are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl 4-formylpiperidine-1-carboxylate | [3] |

| CAS Number | 137076-22-3 | [2][3][4] |

| Molecular Formula | C₁₁H₁₉NO₃ | [3][5] |

| Molecular Weight | 213.27 g/mol | [2][3][5] |

| Appearance | White to yellow solid or colorless to light yellow liquid | [1][6] |

| Melting Point | 34-40 °C | [1][2] |

| Boiling Point | 295.4 °C (at 760 mmHg) | [1][5] |

| Solubility | Soluble in methanol and other common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate). | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere, protected from light. For long-term storage, freezing at -20°C is recommended. | [1][6][7] |

Synthesis: From Alcohol to Aldehyde

The most common and reliable method for the synthesis of tert-butyl 4-formylpiperidine-1-carboxylate is the oxidation of its corresponding alcohol precursor, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.[8] This transformation is a critical step that requires mild and selective oxidation conditions to avoid over-oxidation to the carboxylic acid. Several methods are suitable for this purpose, with the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation being two of the most frequently employed in laboratory settings.[9][10][11]

Rationale for Method Selection

The choice between Swern and Dess-Martin oxidation often depends on practical considerations. The Swern oxidation is known for its high yields and compatibility with a wide range of functional groups, but it requires cryogenic temperatures (-78 °C) and generates the volatile and malodorous dimethyl sulfide as a byproduct.[12][13] The Dess-Martin oxidation, on the other hand, can be conveniently carried out at room temperature and offers a straightforward workup, making it a popular choice for small to medium-scale synthesis.[11][14]

Experimental Protocol: Dess-Martin Oxidation

This protocol provides a step-by-step guide for the synthesis of tert-butyl 4-formylpiperidine-1-carboxylate via Dess-Martin oxidation.

Materials:

-

tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Oxidant: To the stirred solution, add Dess-Martin periodinane (1.1-1.5 equivalents) portion-wise at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Workup: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid byproducts are dissolved.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2-3 times).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by silica gel column chromatography, typically using a mixture of ethyl acetate and hexanes as the eluent, to afford the pure tert-butyl 4-formylpiperidine-1-carboxylate.

Figure 1: Synthetic workflow for the preparation of tert-Butyl 4-formylpiperidine-1-carboxylate.

Spectroscopic Characterization

Structural elucidation and purity assessment are critical for any synthetic compound. The following are typical spectroscopic data for tert-butyl 4-formylpiperidine-1-carboxylate.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides key information about the structure. A characteristic singlet for the nine protons of the tert-butyl group is observed around 1.45 ppm.[1] The aldehyde proton (CHO) appears as a downfield singlet or a triplet (due to coupling with the adjacent methine proton) in the range of 9.6-9.8 ppm.[1][8] The protons on the piperidine ring typically appear as a series of multiplets between 1.5 and 4.0 ppm.[1]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum is equally informative. The carbonyl carbon of the aldehyde group gives a characteristic signal at approximately 200 ppm.[1] The carbonyl carbon of the Boc group resonates around 155 ppm, while the quaternary carbon of the tert-butyl group is found near 80 ppm.[1] The carbons of the piperidine ring appear in the aliphatic region of the spectrum.[1]

-

IR (Infrared) Spectroscopy: The IR spectrum displays characteristic absorption bands for the carbonyl groups. A strong C=O stretching vibration for the aldehyde is typically observed around 1720 cm⁻¹.[1] A second strong absorption band corresponding to the C=O stretch of the urethane (Boc group) is present at approximately 1690 cm⁻¹.[1]

-

Mass Spectrometry (MS): In electrospray ionization mass spectrometry (ESI-MS), the compound typically shows a protonated molecular ion peak [M+H]⁺ at m/z 214.2.[8]

Applications in Drug Discovery and Medicinal Chemistry

The synthetic utility of tert-butyl 4-formylpiperidine-1-carboxylate has positioned it as a key building block in the development of a wide range of therapeutic agents.[2] Its aldehyde functionality is a versatile precursor for various chemical transformations, enabling the introduction of diverse molecular fragments.

Reductive Amination: A Gateway to Diverse Amines

Reductive amination is arguably the most common and powerful application of this compound.[15] This two-step, one-pot reaction involves the initial formation of an imine or iminium ion by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This method allows for the facile synthesis of a vast library of 4-substituted piperidines.

Figure 2: Logical workflow of a reductive amination reaction.

Key Therapeutic Areas

-

Antiviral Agents: This building block has been instrumental in the synthesis of M-tropic (R5) HIV-1 replication inhibitors.[1][2] The aldehyde allows for the introduction of side chains that are crucial for binding to the viral co-receptor CCR5.

-

Central Nervous System (CNS) Disorders: It serves as a key starting material for the development of selective 5-HT₆ receptor antagonists, which are under investigation for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.[1][2]

-

Oncology: tert-Butyl 4-formylpiperidine-1-carboxylate is used in the synthesis of various anticancer agents, including:

-

HDAC Inhibitors: Histone deacetylase (HDAC) inhibitors are a promising class of drugs for cancer therapy, and this piperidine derivative is a valuable intermediate in their synthesis.[2]

-

Pim-1 Kinase Inhibitors: Pim-1 is a proto-oncogene kinase that is overexpressed in several types of cancer, and inhibitors of this enzyme are being explored as potential therapeutics.[2]

-

PROTACs: It has been used as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), such as BRM/BRG1 degraders, which represent a novel modality in cancer treatment.[6]

-

-

Metabolic Diseases: The compound is a reactant in the synthesis of selective GPR119 agonists, which are being investigated for the treatment of type II diabetes.[2]

Safety and Handling

tert-Butyl 4-formylpiperidine-1-carboxylate is associated with several hazard classifications. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] It is also very toxic to aquatic life.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

tert-Butyl 4-formylpiperidine-1-carboxylate stands out as a highly versatile and valuable building block in the field of medicinal chemistry. Its bifunctional nature, combining a reactive aldehyde with a robustly protected amine, provides a reliable and efficient platform for the construction of complex, biologically active molecules. The wide array of therapeutic agents that have been synthesized using this intermediate underscores its significance in modern drug discovery. A comprehensive understanding of its physicochemical properties, synthetic routes, and reactivity is essential for its effective utilization in the research and development of novel therapeutics.

References

-

PubChem. (n.d.). tert-Butyl 4-formylpiperidine-1-carboxylate. Retrieved January 19, 2026, from [Link]

-

Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]

-

Wikipedia. (2023, October 27). 1-Boc-4-AP. In Wikipedia. Retrieved January 19, 2026, from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Swern Oxidation Procedure. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate?. Retrieved January 19, 2026, from [Link]

-

Federal Register. (2022, November 9). Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. Retrieved January 19, 2026, from [Link]

-

Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved January 19, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 19, 2026, from [Link]

-

Cain, G. A., et al. (2000). A convenient synthesis of N-Boc-4-formylpiperidine. ResearchGate. Retrieved January 19, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Swern oxidation. Retrieved January 19, 2026, from [Link]

-

University of Rochester. (n.d.). Synthesis of Dess-Martin-Periodinane. Retrieved January 19, 2026, from [Link]

- Matassini, C., Clemente, F., & Goti, A. (2012). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2012(1), 370-394.

-

Wikipedia. (2023, March 14). Dess–Martin oxidation. In Wikipedia. Retrieved January 19, 2026, from [Link]

- Wang, M., et al. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.

-

Organic Chemistry Explained. (2023, November 20). Dess-Martin-Periodinane oxidation [Video]. YouTube. [Link]

- United Nations Economic and Social Council. (2024, January 4). Review of and recommendations on the notification submitted by the Government of the United States of America concerning the possible inclusion of 4-piperidone and 1-boc-4-piperidone in Table I of the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988.

-

Organic Chemistry Help. (n.d.). Alcohol to Aldehyde - Common Conditions. Retrieved January 19, 2026, from [Link]

-

Chemistry Stack Exchange. (2017, March 24). Dess–Martin oxidation work up. Retrieved January 19, 2026, from [Link]

-

Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Swern Oxidation. Retrieved January 19, 2026, from [Link]

-

Wordpress. (n.d.). DMSO –Oxalyl Chloride, Swern Oxidation. Retrieved January 19, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-Boc-哌啶-4-甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. tert-Butyl 4-formylpiperidine-1-carboxylate | C11H19NO3 | CID 1514430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. biosynth.com [biosynth.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 137076-22-3|tert-Butyl 4-formylpiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 11. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 12. Alcohol to Aldehyde - Common Conditions [commonorganicchemistry.com]

- 13. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

An In-depth Technical Guide to 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate, a key building block in modern medicinal chemistry. The document details its chemical identity, including its CAS number and structure, and presents a plausible synthetic route based on established chemical principles. Furthermore, it explores the compound's significance and potential applications in the synthesis of complex molecular architectures for drug discovery, supported by an analysis of its chemical reactivity. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Importance of Substituted Piperidines in Medicinal Chemistry

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility and metabolic stability, and to serve as a versatile framework for the three-dimensional presentation of pharmacophoric elements. The strategic functionalization of the piperidine ring is a cornerstone of modern drug design, enabling the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic profile.

This guide focuses on a specific, highly functionalized piperidine derivative: This compound . The presence of three distinct functional groups—a Boc-protected nitrogen, an ethyl ester, and a formyl group at a quaternary center—makes this molecule a uniquely valuable intermediate for the construction of complex, multi-functionalized piperidine-containing drug candidates. The Boc group provides a stable, yet readily cleavable, protecting group for the piperidine nitrogen, allowing for selective reactions at other positions. The ethyl ester and the formyl group offer orthogonal handles for a variety of chemical transformations, opening avenues for the introduction of diverse substituents and the construction of intricate molecular architectures.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its effective application in synthesis and drug development.

Structure and Nomenclature

-

Systematic Name: this compound

-

CAS Number: 1253791-57-9[1]

-

Synonyms: O1-tert-butyl O4-ethyl 4-formylpiperidine-1,4-dicarboxylate, Ethyl 1-boc 4-formylpiperidine-4-carboxylate[1]

The structure of the molecule features a piperidine ring with a tert-butyloxycarbonyl (Boc) group attached to the nitrogen atom. The C4 position of the ring is a quaternary carbon, substituted with both an ethyl ester and a formyl (aldehyde) group.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₂₃NO₅ |

| Molecular Weight | 285.34 g/mol |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol |

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway: Formylation of a Quaternary Center

The key transformation is the introduction of a formyl group at the C4 position, which already bears an ethyl ester. A logical approach involves the creation of an enolate at the C4 position, followed by reaction with a suitable formylating agent.

Sources

Spectroscopic Characterization of 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate: A Predictive Guide

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate, a compound of interest in synthetic and medicinal chemistry. Due to the absence of published experimental spectra for this specific molecule, this document leverages established principles of spectroscopic interpretation and comparative data from structurally related analogues to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals to aid in the identification and characterization of this and similar compounds.

Introduction

This compound is a bifunctional piperidine derivative featuring a nitrogen atom protected by a tert-butoxycarbonyl (Boc) group, and both a formyl and an ethyl carboxylate group at the C4 position. This unique substitution pattern makes it a potentially valuable building block in organic synthesis. Accurate spectroscopic characterization is paramount for structure verification and purity assessment.

This guide constructs a predicted spectroscopic profile for the title compound by drawing upon data from two key analogues:

-

tert-Butyl 4-formylpiperidine-1-carboxylate : Shares the Boc-protected piperidine ring and the C4-formyl group.[1][2]

-

1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate : Possesses the Boc-protected piperidine ring and the C4-ethyl carboxylate functionality.[3]

By synthesizing the spectroscopic features of these precursors, we can establish a reliable set of expectations for the target molecule.

Molecular Structure

The structure of this compound is presented below. The numbering of the piperidine ring is provided for clarity in the subsequent NMR analysis.

Caption: 2D Structure of the target molecule.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra are detailed below, with chemical shifts (δ) reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

Aldehyde Proton (CHO): A distinct singlet is anticipated in the downfield region, likely around δ 9.5 - 9.8 ppm . This significant deshielding is characteristic of an aldehyde proton.

-

Ethyl Ester Group (OCH₂CH₃):

-

A quartet corresponding to the methylene protons (-OCH₂-) is expected at approximately δ 4.1 - 4.3 ppm .

-

A triplet from the methyl protons (-CH₃) should appear further upfield, around δ 1.2 - 1.4 ppm .

-

-

Piperidine Ring Protons: Due to the quaternary nature of C4, the proton environment is complex. The protons on C2/C6 and C3/C5 are diastereotopic.

-

The axial and equatorial protons on C2 and C6, being adjacent to the nitrogen of the Boc group, are expected to appear as multiplets in the range of δ 3.0 - 4.0 ppm .

-

The protons on C3 and C5 will likely resonate as multiplets between δ 1.8 - 2.2 ppm .

-

-

tert-Butyl Group (C(CH₃)₃): A sharp singlet, integrating to nine protons, is predicted at δ 1.4 - 1.5 ppm , a characteristic signal for a Boc-protecting group.[1]

-

Aldehyde Carbonyl (CHO): The most downfield signal is expected for the aldehyde carbonyl carbon, around δ 200 - 205 ppm .[1]

-

Ester Carbonyl (COO): The ester carbonyl carbon should resonate in the region of δ 170 - 175 ppm .

-

Carbamate Carbonyl (NCOO): The carbamate carbonyl from the Boc group is predicted around δ 154 - 156 ppm .

-

tert-Butyl Group:

-

The quaternary carbon of the tert-butyl group is expected near δ 80 - 82 ppm .

-

The three equivalent methyl carbons should produce a single peak around δ 28.0 - 28.5 ppm .

-

-

Ethyl Ester Group:

-

The methylene carbon (-OCH₂-) is predicted at δ 61 - 63 ppm .

-

The methyl carbon (-CH₃) is expected around δ 14.0 - 14.5 ppm .

-

-

Piperidine Ring Carbons:

-

The C4 quaternary carbon is expected to be in the range of δ 50 - 55 ppm .

-

The C2 and C6 carbons adjacent to the nitrogen are predicted around δ 40 - 45 ppm .

-

The C3 and C5 carbons are expected to appear in the region of δ 28 - 32 ppm .

-

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the stretching vibrations of the three carbonyl groups.

-

C=O Stretching:

-

Aldehyde (CHO): A strong absorption band is predicted around 1725 - 1740 cm⁻¹ .

-

Ester (COO): A strong, distinct band is expected in the range of 1735 - 1750 cm⁻¹ .

-

Carbamate (NCOO): A strong band should appear at a slightly lower wavenumber, around 1680 - 1700 cm⁻¹ .

-

-

C-H Stretching:

-

The characteristic aldehyde C-H stretch is expected to produce two weak bands near 2720 cm⁻¹ and 2820 cm⁻¹ .

-

Aliphatic C-H stretching from the piperidine ring, ethyl, and tert-butyl groups will be visible in the 2850 - 3000 cm⁻¹ region.

-

-

C-O Stretching: Strong bands corresponding to the C-O single bonds of the ester and carbamate groups are expected in the fingerprint region, between 1100 - 1300 cm⁻¹ .

Summary of Predicted Spectroscopic Data

| Technique | Functional Group | Predicted Chemical Shift / Wavenumber | Expected Multiplicity / Appearance |

| ¹H NMR | Aldehyde (-CHO) | δ 9.5 - 9.8 ppm | Singlet |

| Ethyl (-OCH₂CH₃) | δ 4.1 - 4.3 ppm | Quartet | |

| Ethyl (-OCH₂CH₃) | δ 1.2 - 1.4 ppm | Triplet | |

| Piperidine (C2/C6-H) | δ 3.0 - 4.0 ppm | Multiplets | |

| Piperidine (C3/C5-H) | δ 1.8 - 2.2 ppm | Multiplets | |

| tert-Butyl (-C(CH₃)₃) | δ 1.4 - 1.5 ppm | Singlet | |

| ¹³C NMR | Aldehyde (-CHO) | δ 200 - 205 ppm | |

| Ester (-COO-) | δ 170 - 175 ppm | ||

| Carbamate (N-COO-) | δ 154 - 156 ppm | ||

| tert-Butyl (quaternary C) | δ 80 - 82 ppm | ||

| tert-Butyl (-CH₃) | δ 28.0 - 28.5 ppm | ||

| Ethyl (-OCH₂-) | δ 61 - 63 ppm | ||

| Ethyl (-CH₃) | δ 14.0 - 14.5 ppm | ||

| Piperidine (C4) | δ 50 - 55 ppm | ||

| Piperidine (C2/C6) | δ 40 - 45 ppm | ||

| Piperidine (C3/C5) | δ 28 - 32 ppm | ||

| IR | Aldehyde C=O | 1725 - 1740 cm⁻¹ | Strong |

| Ester C=O | 1735 - 1750 cm⁻¹ | Strong | |

| Carbamate C=O | 1680 - 1700 cm⁻¹ | Strong | |

| Aldehyde C-H | 2720 & 2820 cm⁻¹ | Weak | |

| Aliphatic C-H | 2850 - 3000 cm⁻¹ | Strong | |

| C-O Stretch | 1100 - 1300 cm⁻¹ | Strong |

Predicted Mass Spectrometry (MS) Fragmentation

For mass spectrometry analysis, the molecular formula of this compound is C₁₄H₂₃NO₅, with a monoisotopic mass of 285.1576 g/mol . The following fragmentation pathways are predicted under electron ionization (EI) or electrospray ionization (ESI) conditions.

-

Loss of tert-butyl radical ([M - 57]⁺): A very common fragmentation for Boc-protected amines, leading to a prominent ion at m/z 228.

-

Loss of isobutylene ([M - 56]⁺): Another characteristic fragmentation of the Boc group.

-

Loss of the Boc group ([M - 101]⁺): Cleavage of the entire tert-butoxycarbonyl group would result in an ion at m/z 184.

-

Loss of the formyl group ([M - 29]⁺): Ejection of the formyl radical would yield an ion at m/z 256.

-

Loss of the ethyl ester group ([M - 73]⁺): Fragmentation of the ethyl carboxylate group would produce an ion at m/z 212.

Caption: Predicted major fragmentation pathways.

Hypothetical Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse spectrum with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Collect 16-32 scans for adequate signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum.

-

Use a 45° pulse angle and a relaxation delay of 2 seconds.

-

Collect a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Calibrate the spectra using the residual solvent peak.

IR Spectroscopy

-

Sample Preparation:

-

Neat (for oils): Place a small drop of the sample between two NaCl or KBr plates.

-

Thin Film (for solids): Dissolve the solid in a volatile solvent, apply to a salt plate, and allow the solvent to evaporate.

-

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean salt plates or empty sample compartment.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Processing: The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or GC-MS with EI).

-

Acquisition:

-

ESI: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min). Acquire spectra in positive ion mode over a relevant m/z range (e.g., 50-500).

-

GC-MS (for volatile compounds): Inject a small volume of the sample solution into the GC. The separated components are then introduced into the MS for ionization and analysis.

-

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic profile for this compound. The predicted data, derived from the analysis of structurally related compounds and fundamental spectroscopic principles, offers a robust framework for researchers engaged in the synthesis and characterization of this molecule. It is anticipated that these predictions will closely align with experimental data and serve as a valuable reference for identity and purity confirmation.

References

-

PubChem. 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate. [Link]

-

Supplementary Information for a scientific article. [Link]

-

Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]

-

PubChem. tert-Butyl 4-formylpiperidine-1-carboxylate. [Link]

Sources

commercial availability and suppliers of 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate

An In-Depth Technical Guide to 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate for Advanced Research

Introduction: A Versatile Heterocyclic Building Block

This compound is a key heterocyclic intermediate for professionals in drug discovery and medicinal chemistry. Its structure is distinguished by a piperidine core functionalized at the 1- and 4-positions. The nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a robust protecting group that is easily removed under mild acidic conditions. The 4-position is uniquely substituted with both an ethyl ester and a formyl (aldehyde) group. This trifunctional arrangement offers orthogonal chemical handles, making it an exceptionally valuable building block for synthesizing complex molecular architectures and diverse compound libraries.

The aldehyde group serves as a reactive site for nucleophilic additions, particularly reductive amination, to introduce various amine substituents. The ethyl ester can be hydrolyzed or transformed, while the Boc group provides stable protection for the piperidine nitrogen during multi-step syntheses.

Core Compound Properties:

| Property | Value | Reference |

| IUPAC Name | O1-tert-butyl O4-ethyl 4-formylpiperidine-1,4-dicarboxylate | |

| CAS Number | 1253791-57-9 | |

| Molecular Formula | C₁₄H₂₃NO₅ | |

| Molecular Weight | 285.34 g/mol | |

| Synonyms | Ethyl 1-boc 4-formylpiperidine-4-carboxylate |

Commercial Availability and Sourcing

Acquiring high-purity this compound is critical for reproducible experimental outcomes. This compound is available through specialized chemical suppliers that focus on providing building blocks for research and development.

Table 1: Commercial Suppliers of this compound (CAS 1253791-57-9)

| Supplier | Purity | Available Quantities | Notes |

| Labsolu-LCS | 97% | Inquire for details | Price available upon formal quote request. |

Note: The availability of this specific compound is limited. Researchers may need to consider custom synthesis options from various chemical manufacturing organizations (CMOs). Suppliers of structurally similar precursors, such as tert-butyl 4-formylpiperidine-1-carboxylate (CAS 137076-22-3) and Ethyl N-Boc-piperidine-4-carboxylate (CAS 142851-03-4), are more common and include companies like Amerigo Scientific, Benchchem, and Fisher Scientific.

Procurement and Quality Verification Workflow

A systematic approach to procurement and incoming quality control is essential to ensure the integrity of your research. The following workflow outlines the critical steps from supplier selection to material acceptance.

Caption: Standard workflow for procuring and verifying a chemical intermediate.

Analytical Characterization and Quality Control

Upon receipt, it is imperative to verify the structure and purity of the compound, even when a supplier's Certificate of Analysis (CoA) is provided.

1. Spectroscopic Analysis: While a specific spectrum for this exact compound is not publicly available, the expected spectroscopic data can be inferred from its structural analogues.

-

¹H NMR: The proton NMR spectrum should confirm the presence of all key functional groups. Expect to see a singlet for the nine protons of the tert

An In-depth Technical Guide to 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate: A Keystone Building Block in Modern Medicinal Chemistry

This technical guide provides a comprehensive overview of 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate, a pivotal intermediate for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, a validated synthesis protocol, and its strategic applications, underscoring its significance in the synthesis of complex bioactive molecules.

Core Compound Identity and Physicochemical Properties

This compound is a versatile bifunctional molecule featuring a piperidine core. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, ensuring stability and controlled reactivity in multi-step syntheses. The C4 position is quaternized with both a formyl group and an ethyl ester, providing two distinct handles for subsequent chemical modifications.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₃NO₅ | [1] |

| Molecular Weight | 285.34 g/mol | [1] |

| CAS Number | 1253791-57-9 | [1] |

| IUPAC Name | O1-tert-butyl O4-ethyl 4-formylpiperidine-1,4-dicarboxylate | [1] |

| Synonyms | This compound, Ethyl 1-boc-4-formylpiperidine-4-carboxylate | [1] |

Strategic Synthesis Pathway

The synthesis of this compound is conceptually straightforward, leveraging common and well-established reactions in organic chemistry. The most logical and efficient pathway commences with the commercially available precursor, 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate. The key transformation is the selective oxidation of the corresponding primary alcohol at the C4-hydroxymethyl position.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed synthesis of the target compound via oxidation.

Experimental Protocol: Oxidation of 1-tert-butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate

This protocol describes a reliable method for the synthesis of the title compound. The causality behind the choice of reagents lies in achieving a mild and selective oxidation of the primary alcohol to an aldehyde without affecting the other functional groups.

Materials:

-

1-tert-butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate

-

Pyridinium chlorochromate (PCC) or Dess-Martin Periodinane (DMP)

-

Anhydrous Dichloromethane (DCM)

-

Silica Gel

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-tert-butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate in anhydrous DCM.

-

Oxidant Addition: To the stirred solution, add 1.5 equivalents of PCC or DMP portion-wise at room temperature. The choice of oxidant depends on laboratory preference and scale; DMP is often favored for its milder conditions and easier work-up.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane). The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (for DMP) or by filtering through a pad of silica gel (for PCC).

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract with DCM (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Spectroscopic Characterization

The structural integrity of the synthesized compound must be confirmed by spectroscopic methods. While specific spectra for this exact molecule are not widely published, the expected signals can be reliably predicted based on its structural motifs and data from closely related analogs.

Diagram of the Molecular Structure

Caption: Chemical structure of the target molecule.

Expected Spectroscopic Data:

-

¹H NMR (Proton NMR):

-

A singlet around 9.5-10.0 ppm corresponding to the aldehyde proton.

-

A quartet around 4.2 ppm and a triplet around 1.3 ppm for the ethyl ester group.

-

A singlet around 1.45 ppm for the nine protons of the tert-butyl (Boc) group.

-

Multiplets in the range of 1.5-4.0 ppm for the piperidine ring protons.

-

-

¹³C NMR (Carbon NMR):

-

A peak around 200 ppm for the aldehyde carbonyl carbon.

-

A peak around 170-175 ppm for the ester carbonyl carbon.

-

A peak around 155 ppm for the carbamate carbonyl carbon of the Boc group.

-

Signals for the quaternary carbon of the t-butyl group and the carbons of the piperidine ring and ethyl group.

-

-

Mass Spectrometry (MS):

-

The ESI-MS spectrum is expected to show a peak corresponding to the molecular ion [M+H]⁺ at m/z 286.34.

-

-

Infrared (IR) Spectroscopy:

-

A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the aldehyde and ester.

-

A strong absorption band around 1680-1700 cm⁻¹ for the C=O stretching of the Boc-carbamate.

-

C-H stretching vibrations around 2900-3000 cm⁻¹.

-

Applications in Drug Discovery and Medicinal Chemistry

The synthetic utility of this compound is rooted in the reactivity of its formyl group. This aldehyde functionality serves as a key electrophilic handle for a variety of crucial chemical transformations, most notably reductive amination. This reaction allows for the efficient and diverse introduction of amine substituents to the piperidine scaffold, a privileged structure in many biologically active compounds.

The presence of the Boc protecting group is equally critical, as it prevents the piperidine nitrogen from undergoing undesired side reactions, thereby enabling selective manipulation of the formyl group. The ethyl ester provides an additional point for diversification, for instance, through hydrolysis to the corresponding carboxylic acid followed by amide coupling.

This trifecta of functional groups makes this molecule a highly valuable building block for the synthesis of:

-

Enzyme Inhibitors: The piperidine core can serve as a scaffold to orient functional groups for optimal binding to enzyme active sites.

-

GPCR Ligands: Many G-protein coupled receptor ligands incorporate a piperidine moiety.

-

Ion Channel Modulators: The structural features of this compound are relevant for the synthesis of molecules targeting ion channels.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. Based on data for structurally similar compounds, the following should be considered:

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[2][3]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

-

Always consult the specific Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

This compound is a strategically designed and highly versatile building block in medicinal chemistry. Its unique combination of a protected amine, a reactive aldehyde, and an ester functionality on a piperidine scaffold provides chemists with a powerful tool for the synthesis of complex and diverse molecular architectures. The synthetic accessibility and the potential for a wide range of chemical transformations ensure its continued importance in the discovery and development of novel therapeutics.

References

-

PubChem. 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate. [Link]

-

ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]

-

PubChem. tert-Butyl 4-formylpiperidine-1-carboxylate. [Link]

-

Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

Sources

The Strategic Value of the 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate Scaffold

An In-Depth Technical Guide to the Potential Research Areas for 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate

This guide provides a comprehensive overview of the potential research applications for the novel chemical entity, this compound. As a molecule incorporating several key functional groups on a privileged heterocyclic scaffold, it represents a versatile starting point for the development of new chemical probes and therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to explore the untapped potential of this compound.

The piperidine ring is a ubiquitous structural motif in a vast array of biologically active molecules and approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for drug design. The title compound, this compound, is a particularly interesting derivative due to its unique combination of features:

-

A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves as a robust protecting group, masking the reactivity of the secondary amine.[3][4] This allows for selective chemical transformations to be performed at other positions on the ring. The Boc group can be readily removed under mild acidic conditions, enabling subsequent functionalization of the nitrogen.[3][4]

-

A Quaternary Center at the 4-Position: The presence of both a formyl and an ethyl carboxylate group at the C4 position creates a stereocenter. This offers the potential for the development of chiral molecules with stereospecific biological activities.

-

A Versatile Formyl Group: The aldehyde functionality is a highly versatile chemical handle that can participate in a wide range of chemical reactions.[3] This allows for the straightforward introduction of diverse chemical moieties, facilitating the rapid generation of compound libraries for screening.

The strategic combination of these features makes this compound a valuable building block for synthetic and medicinal chemistry.

Proposed Synthesis and Key Chemical Transformations

Conceptual Synthetic Workflow

Caption: A conceptual synthetic route to the title compound.

The true synthetic utility of this compound lies in the reactivity of its formyl group. A variety of established chemical transformations can be employed to generate a diverse range of derivatives.

Key Potential Reactions at the Formyl Group

| Reaction Type | Reagents and Conditions | Product Class |

| Reductive Amination | Primary or secondary amine, NaBH(OAc)₃, DCE, rt | Substituted Amines |

| Wittig Reaction | Phosphonium ylide, THF, rt | Alkenes |

| Aldol Condensation | Ketone or aldehyde, NaOH or LDA, THF | β-Hydroxy Carbonyls |

| Grignard Reaction | Organomagnesium halide, THF, 0 °C to rt | Secondary Alcohols |

| Cyanohydrin Formation | KCN, AcOH, H₂O | Cyanohydrins |

Experimental Protocol: Reductive Amination

-

To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE) is added the desired primary or secondary amine (1.1 eq).

-

The mixture is stirred at room temperature for 30 minutes.

-

Sodium triacetoxyborohydride (1.5 eq) is added portion-wise.

-

The reaction is stirred at room temperature until complete, as monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to yield the desired substituted amine.

Potential Research Area 1: Development of Novel Central Nervous System (CNS) Agents

The piperidine scaffold is a well-established pharmacophore in a multitude of CNS-active drugs. The ability to readily diversify the 4-position of this compound makes it an attractive starting point for the discovery of new agents targeting CNS disorders.

Potential Therapeutic Targets:

-

Opioid Receptors: The development of novel analgesics with improved side-effect profiles remains a significant area of research.

-

Dopamine and Serotonin Transporters: Modulation of these transporters is a key strategy in the treatment of depression, anxiety, and other mood disorders.

-

NMDA Receptors: Antagonists of the NMDA receptor have potential applications in the treatment of neurodegenerative diseases and chronic pain.

CNS Drug Discovery Workflow

Caption: A typical workflow for CNS drug discovery.

Potential Research Area 2: Design of Novel Anticancer Agents

Piperidine and its derivatives have been shown to exhibit potent anticancer activity through various mechanisms.[5][6] The structural features of this compound provide a unique opportunity to explore new chemical space in the search for novel oncology therapeutics.

Potential Anticancer Mechanisms to Investigate:

-

Kinase Inhibition: Many successful cancer drugs target specific protein kinases involved in cell signaling pathways.

-

Induction of Apoptosis: Triggering programmed cell death is a key strategy for eliminating cancer cells.

-

Inhibition of Angiogenesis: Cutting off the blood supply to tumors can prevent their growth and metastasis.

Anticancer Drug Development Pipeline

Caption: A logical progression for developing chiral ligands.

Conclusion and Future Directions

This compound is a promising, yet underexplored, chemical entity with significant potential in several areas of chemical and pharmaceutical research. Its unique structural features provide a versatile platform for the synthesis of diverse compound libraries. Future research efforts should focus on the efficient synthesis of this building block and the systematic exploration of its derivatization to unlock its full potential in the discovery of novel bioactive molecules.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

-

Zhi, Z., et al. (2020). Discovery of Aryl Formyl Piperidine Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry, 63(11), 5783–5796. [Link]

-

Rather, R. A., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 775236. [Link]

-

Zhi, Z., et al. (2020). Discovery of Aryl Formyl Piperidine Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry, 63(11), 5783–5796. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. [Link]

-

Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]

-

Cain, G. A., et al. (2000). A convenient synthesis of N-Boc-4-formylpiperidine. Tetrahedron Letters, 41(8), 1237-1239. [Link]

-

ACS Omega. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. [Link]

- Google Patents. (n.d.). JP2000136183A - Production of n-benzyl-4-formylpiperidine.

-

PubChem. (n.d.). 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate. [Link]

-

Wikipedia. (n.d.). N-Formylpiperidine. [Link]

-

ChemBK. (2024). N-Boc-4-Formylpiperidine. [Link]

-

PubChem. (n.d.). tert-Butyl 4-formylpiperidine-1-carboxylate. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Supplementary information. (n.d.). [Link]

-

Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 114-124. [Link]

-

Organic Syntheses Procedure. (n.d.). [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. [Link]

-

Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. In 2nd International Conference on Biological, Chemical and Environmental Sciences (BCES-2014). Atlantis Press. [Link]

-

Wikipedia. (n.d.). 1-Boc-4-AP. [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

-

PubChem. (n.d.). tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate. [Link]

-

ChemRxiv. (n.d.). DiKTa ESI Final. [Link]

- Google Patents. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate is a bifunctional piperidine derivative with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring a quaternary center bearing both a formyl and an ethyl ester group, coupled with the N-Boc protecting group, offers a unique scaffold for the construction of complex molecular architectures. This guide provides a comprehensive overview of the theoretical synthesis, predicted physicochemical properties, characteristic reactivity, and potential applications of this compound, drawing upon established chemical principles and data from structurally related analogues.

Introduction: The Piperidine Scaffold in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates. Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an ideal framework for optimizing ligand-receptor interactions. The introduction of a formyl group at the 4-position, as seen in N-Boc-4-formylpiperidine, provides a key handle for diversification through reactions such as reductive amination, Wittig reactions, and aldol condensations.[1] The further incorporation of an ethyl carboxylate at the same position to create a quaternary center introduces an additional point for molecular elaboration and stereochemical control.

This guide focuses on the title compound, this compound, a molecule that, while not extensively documented in public literature, holds considerable promise for the synthesis of novel chemical entities.

Proposed Synthesis

The most logical and efficient synthetic route to this compound commences with the commercially available precursor, 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate, also known as Ethyl N-Boc-piperidine-4-carboxylate. The key transformation is the introduction of a formyl group at the alpha-position to the ester, a reaction known as α-formylation.

Figure 1: Proposed synthesis of the target compound via enolate formylation.

Causality Behind Experimental Choices

The α-proton of the ester in the starting material is weakly acidic. To achieve deprotonation and form the necessary enolate intermediate, a strong, non-nucleophilic base is required. Lithium diisopropylamide (LDA) is an ideal choice as its bulky nature minimizes side reactions, such as nucleophilic attack at the ester carbonyl. The reaction is conducted at low temperatures (-78 °C) to ensure kinetic control and prevent decomposition of the base and the resulting enolate.

Ethyl formate is a suitable formylating agent. The enolate will act as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl formate. Subsequent workup will yield the desired β-keto ester, which in this case is the α-formyl ester.

Detailed Experimental Protocol (Theoretical)

-

Enolate Formation: To a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), is slowly added n-butyllithium (1.05 eq). The solution is stirred for 30 minutes at this temperature. A solution of 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (1.0 eq) in anhydrous THF is then added dropwise, and the reaction mixture is stirred for 1-2 hours at -78 °C.

-

Formylation: Ethyl formate (1.5 eq) is added to the reaction mixture. The solution is stirred for an additional 2-3 hours at -78 °C, then allowed to warm to room temperature and stirred overnight.

-

Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to afford this compound.

Physicochemical and Spectroscopic Properties (Predicted)

Based on the structure and data from analogous compounds, the following properties can be predicted for this compound.

| Property | Predicted Value |

| Molecular Formula | C14H23NO5 |

| Molecular Weight | 285.34 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) |

| ¹H NMR | Signals for the Boc group (~1.4 ppm, 9H, s), piperidine ring protons (multiplets), ethyl ester protons (~1.2 ppm, 3H, t; ~4.1 ppm, 2H, q), and a downfield singlet for the aldehyde proton (~9.5-10 ppm). |

| ¹³C NMR | Characteristic peaks for the aldehyde carbonyl (~200 ppm), ester carbonyl (~170 ppm), and the Boc carbonyl (~155 ppm). |

| IR Spectroscopy | Strong carbonyl stretching frequencies for the aldehyde (~1725 cm⁻¹) and the ester (~1735 cm⁻¹). |

| Mass Spectrometry | Expected molecular ion peak corresponding to the molecular weight. |

Reactivity and Synthetic Utility

The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The N-Boc group provides robust protection for the piperidine nitrogen, while the formyl and ester groups offer avenues for diverse chemical transformations.

Figure 2: Key reaction pathways for the diversification of the target compound.

Reactions at the Formyl Group

-

Reductive Amination: The aldehyde functionality is a prime site for reductive amination, allowing for the introduction of a wide variety of primary and secondary amines to construct 4-(aminomethyl)-4-(ethoxycarbonyl)piperidine derivatives. These products can serve as key intermediates for ligands, catalysts, and pharmacologically active agents.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Conversion of the formyl group to an alkene provides a route to extend the carbon skeleton and introduce further functionality.

-

Aldol and Related Condensations: The aldehyde can participate in aldol reactions with other carbonyl compounds to form β-hydroxy carbonyl adducts, which can be further elaborated.

Reactions at the Ester Group

-

Hydrolysis: Selective hydrolysis of the ethyl ester can yield the corresponding carboxylic acid, providing a handle for amide bond formation or other carboxylate-based transformations.

-

Amidation: Direct conversion of the ester to an amide can be achieved by reaction with amines, often at elevated temperatures or with catalytic activation.

Potential Applications in Drug Development

Derivatives of 4-formylpiperidine are key intermediates in the synthesis of a range of therapeutic agents.[1] The dual functionality of this compound opens up possibilities for its use in the following areas:

-

Combinatorial Chemistry: The orthogonal reactivity of the formyl and ester groups makes this compound an excellent scaffold for the generation of compound libraries for high-throughput screening.

-

Fragment-Based Drug Discovery: The piperidine core can serve as a central fragment, with the formyl and ester groups providing vectors for fragment growing or linking.

-

Synthesis of Complex Natural Products and Analogues: The dense functionality of this building block could streamline the synthesis of complex target molecules containing the piperidine motif.

Conclusion

This compound represents a promising, albeit under-explored, building block for chemical synthesis. This guide has outlined a plausible synthetic route, predicted its key physicochemical properties, and detailed its potential reactivity and applications. The unique arrangement of functional groups on the piperidine scaffold provides a versatile platform for the development of novel molecules with potential utility in drug discovery and materials science. Further experimental validation of the synthesis and reactivity of this compound is warranted to fully unlock its synthetic potential.

References

- Benchchem. (n.d.). Technical Guide: 1-Boc-4-Formyl-4-methylpiperidine.

- Hammarström, L. G. J., Fu, Y., Vail, S., Hammer, R. P., & McLaughlin, M. L. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses.

- Benchchem. (n.d.). Tert-butyl 4-formylpiperidine-1-carboxylate | 97% Purity.

- Friedmann, C. A., & Gladych, J. M. Z. (1967). The reaction between formaldehyde and ethyl α-formylphenylacetate. Journal of the Chemical Society (Resumed).

-

National Center for Biotechnology Information. (n.d.). Ethyl 4-formylpiperidine-1-carboxylate. PubChem. Retrieved January 19, 2026, from [Link]

- Boutureira, O., et al. (2017).

- LibreTexts. (2022, December 28). 23: Alpha Substitutions and Condensations of Carbonyl Compounds. Chemistry LibreTexts.

- IOP Conference Series: Earth and Environmental Science. (2018). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate.

- Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)

-

Michigan State University Department of Chemistry. (n.d.). Reactions at the α-Carbon. Retrieved January 19, 2026, from [Link]

- ResearchGate. (n.d.). α-Formylation of α-Substituted Ketones.

- Google Patents. (n.d.).

- ResearchGate. (n.d.). A convenient synthesis of N-Boc-4-formylpiperidine.

- Morris, S. A. (2020). Two Studies: Stereoselective C-C Bond Formations of N-Boc-Piperidines. ScholarWorks@UARK.

-

Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.

- ResearchGate. (n.d.). Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives.

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 4-formylpiperidine-1-carboxylate. PubChem. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. PubChem. Retrieved January 19, 2026, from [Link]

Sources

Methodological & Application

The Untapped Potential of 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate in Medicinal Chemistry: Application Notes and Protocols

Introduction: A Novel Building Block at the Crossroads of Complexity and Bioactivity

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone, integral to the structure of numerous approved pharmaceuticals.[1][2] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability, while serving as a versatile framework for orienting pharmacophoric elements in three-dimensional space. While a plethora of monosubstituted and disubstituted piperidine building blocks are commercially available and well-documented, more complex derivatives present untapped opportunities for navigating novel chemical space.

This guide focuses on a unique and underexplored reagent: 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate . A literature search reveals a scarcity of direct applications for this specific molecule. However, an analysis of its constituent functional groups—a reactive aldehyde, a stable ester, and a Boc-protected amine—suggests its significant potential as a sophisticated intermediate for the synthesis of complex bioactive molecules. The presence of a quaternary center at the 4-position, substituted with both a formyl and an ethyl carboxylate group, offers a unique gateway to densely functionalized piperidine cores and spirocyclic systems.

This document serves as a forward-looking application note, extrapolating the potential utility of this building block from established principles of medicinal chemistry and reaction mechanisms. We will explore its plausible synthetic applications, provide detailed, predictive protocols, and offer insights into why this reagent could be a valuable addition to the medicinal chemist's toolbox.

Core Structural Features and Synthetic Rationale

The power of this compound lies in the orthogonal reactivity of its functional groups.

-

The Formyl Group: As a versatile electrophile, the aldehyde at C4 is primed for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the introduction of diverse side chains and the construction of more complex heterocyclic systems.

-

The Ethyl Ester: The ester group at C4 can be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation, or it can participate in various condensation reactions.

-

The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group offers robust protection of the piperidine nitrogen under a wide range of reaction conditions, yet it can be readily removed under acidic conditions to allow for late-stage diversification.

The combination of these features in a single molecule allows for a sequential and controlled elaboration of the piperidine core, making it an ideal starting point for the synthesis of intricate molecular architectures.

Key Application Area: Synthesis of Spirocyclic Scaffolds

Spirocycles, compounds with two rings sharing a single atom, have gained significant attention in medicinal chemistry due to their rigid, three-dimensional structures which can lead to improved target affinity and selectivity.[3][4] this compound is an excellent precursor for the synthesis of spiro-piperidine compounds.

Application I: Synthesis of Spiro-oxindoles

Spiro-oxindoles are a prominent class of bioactive molecules found in numerous natural products and pharmaceuticals, exhibiting a wide range of therapeutic activities, including anticancer, antiviral, and antimicrobial properties.[3][5] The formyl group of our title compound can be utilized in a three-component reaction to construct a spiro-pyrrolidine-oxindole core.

Workflow for Spiro-oxindole Synthesis

Caption: Proposed workflow for the synthesis of a spiro-oxindole derivative.

Protocol 1: Synthesis of a Spiro[indole-3,3'-pyrrolidine] Derivative

This protocol describes a plausible one-pot, three-component synthesis based on a 1,3-dipolar cycloaddition reaction.[6][7]

Materials:

-

This compound

-

Isatin (or a substituted derivative)

-

Sarcosine (N-methylglycine)

-

Methanol (MeOH), ACS grade

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a 100 mL round-bottom flask, add this compound (1.0 eq), isatin (1.0 eq), and sarcosine (1.1 eq).

-

Add a 1:1 mixture of methanol and water (e.g., 20 mL MeOH and 20 mL H₂O).

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is expected to be complete within 4-8 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired spiro-oxindole product.

Causality Behind Experimental Choices:

-

Solvent System: A mixture of methanol and water is often used for this type of reaction as it effectively dissolves the polar starting materials and facilitates the in situ formation of the azomethine ylide from isatin and sarcosine.

-

Reflux Conditions: Heating is necessary to promote the decarboxylation of the intermediate formed from the amino acid and isatin, leading to the formation of the reactive azomethine ylide dipole, which then undergoes cycloaddition with the aldehyde.

-

Purification: Column chromatography is the standard method for separating the diastereomeric spirocyclic products that may form and for removing any unreacted starting materials or byproducts.

Application II: A Gateway to Novel Analgesics and CNS Agents

The 4-anilidopiperidine scaffold is a well-established pharmacophore in a number of potent opioid analgesics, such as fentanyl and carfentanil.[8] The title compound can be envisioned as a precursor to novel 4-amino-4-carboxypiperidine derivatives, which are key intermediates in the synthesis of such compounds.

Workflow for Synthesis of a 4-Anilidopiperidine Precursor

Caption: Proposed synthetic route to a 4-anilidopiperidine precursor.

Protocol 2: Synthesis of a 4-Anilino-4-carboxypiperidine Derivative via a Strecker Reaction

This protocol outlines a hypothetical multi-step synthesis to convert the title compound into a key precursor for analgesic drug development.

Materials:

-

This compound

-

Aniline

-

Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

-

Methanol (MeOH)

-

Glacial acetic acid

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Standard laboratory glassware for handling hazardous materials

Procedure:

Step 1: Strecker Reaction to form the α-Aminonitrile

-

In a well-ventilated fume hood, dissolve this compound (1.0 eq) in methanol.

-

Add aniline (1.1 eq) and glacial acetic acid (catalytic amount).

-

Stir the mixture at room temperature for 30 minutes to form the imine intermediate.

-

In a separate flask, prepare a solution of potassium cyanide (1.2 eq) in water. Handle KCN with extreme care, using appropriate personal protective equipment.

-

Slowly add the KCN solution to the reaction mixture at 0 °C.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction with a sodium hypochlorite solution to destroy excess cyanide.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to obtain the crude α-aminonitrile.

Step 2: Hydrolysis of the Nitrile and Ester Groups

-

To the crude α-aminonitrile, add a mixture of concentrated HCl and water.

-

Heat the mixture to reflux for several hours until both the nitrile and the two ester groups are fully hydrolyzed.

-

Monitor the reaction by LC-MS.

-

Cool the reaction mixture and neutralize with a concentrated NaOH solution to the isoelectric point of the amino acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the 4-anilino-4-carboxypiperidine derivative.

Causality Behind Experimental Choices:

-